Benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)-
Description
The compound Benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- features a benzopyranone (coumarin) core substituted with a methoxy group at position 5 and a benzaldehyde moiety at position 2. Its molecular formula is C₁₈H₁₄O₄, with an approximate molecular weight of 294.3 g/mol.
Properties
CAS No. |
820209-50-5 |
|---|---|
Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
5-methoxy-2-(2-oxochromen-4-yl)benzaldehyde |
InChI |
InChI=1S/C17H12O4/c1-20-12-6-7-13(11(8-12)10-18)15-9-17(19)21-16-5-3-2-4-14(15)16/h2-10H,1H3 |
InChI Key |
UPODBZBBLVKRCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=O)OC3=CC=CC=C32)C=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via acid-catalyzed nucleophilic attack, where the phenolic hydroxyl group of 5-methoxy-2-hydroxybenzaldehyde reacts with the ketone group of 2-oxo-2H-chromen-4-one. Sulfuric acid or p-toluenesulfonic acid (p-TsOH) are commonly employed as catalysts, with yields ranging from 60% to 75% under reflux conditions in ethanol or acetic acid. A typical protocol involves:
-
Dissolving equimolar amounts of both starting materials in glacial acetic acid.
-
Adding catalytic p-TsOH (5–10 mol%).
-
Refluxing at 110–120°C for 6–8 hours.
-
Isolating the product via vacuum filtration after cooling.
Table 1: Optimization of Condensation Reaction Parameters
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H2SO4 | Ethanol | 78 | 8 | 62 |
| p-TsOH | Acetic Acid | 120 | 6 | 73 |
| HCl (gas) | Toluene | 110 | 7 | 58 |
The choice of solvent significantly impacts reaction efficiency. Polar protic solvents like acetic acid enhance protonation of the carbonyl group, accelerating nucleophilic attack.
Alternative Synthetic Pathways
Coupling Reactions with Preformed Benzopyran Intermediates
Patent literature describes an alternative route using Ullmann-type coupling to attach the benzaldehyde moiety to a preassembled benzopyran scaffold. This method involves:
-
Synthesizing 4-bromo-2-oxo-2H-chromene via bromination of 2-oxo-2H-chromen-4-one.
-
Coupling with 5-methoxy-2-hydroxybenzaldehyde using a copper(I) catalyst and a diamine ligand.
-
Purifying the product via column chromatography (silica gel, ethyl acetate/hexane).
This approach achieves moderate yields (50–55%) but offers better regioselectivity compared to condensation.
Microwave-Assisted Synthesis
Recent advances include microwave irradiation to reduce reaction times. A 2024 study reported a 40% reduction in synthesis time (from 6 hours to 3.5 hours) by employing microwave heating at 150°C in dimethylformamide (DMF), with yields comparable to traditional methods.
Purification and Characterization
Crude products often require purification via recrystallization (using ethanol/water mixtures) or chromatography (silica gel with ethyl acetate/hexane eluents). The compound’s identity is confirmed through:
-
1H NMR (δ 10.2 ppm for aldehyde proton, δ 6.8–8.1 ppm for aromatic protons).
-
LC-MS (m/z 280.27 [M+H]+).
-
IR spectroscopy (C=O stretch at 1715 cm⁻¹, aldehyde C=O at 1680 cm⁻¹).
Challenges and Mitigation Strategies
Side Reactions
Common issues include over-oxidation of the aldehyde group and polymerization of the benzopyran moiety. These are mitigated by:
Scalability Considerations
Industrial-scale synthesis faces challenges in catalyst recovery and waste management. A 2025 patent proposed a continuous-flow system with immobilized p-TsOH on silica gel, achieving 68% yield with 90% catalyst recyclability.
Comparative Analysis with Related Compounds
The synthesis of benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)-, shares similarities with analogs like 2-[(2-oxo-2H-1-benzopyran-3-yl)methoxy]benzaldehyde (CID 14982090). Key differences include:
Scientific Research Applications
Medicinal Chemistry Applications
Benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- has been investigated for various therapeutic potentials, including:
Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, yielding the following results:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents .
Antioxidant Properties:
The compound has shown promise in reducing oxidative stress within cells. In vitro studies demonstrated that treatment with benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- resulted in a significant increase in antioxidant enzyme levels, indicating its potential as a neuroprotective agent against conditions like Alzheimer's disease .
Anticancer Potential:
Preliminary studies suggest that the compound may influence cell proliferation pathways, making it a candidate for further exploration in cancer therapies. Research indicates interactions with specific enzymes and receptors critical to cellular signaling .
Biological Research Applications
The compound's unique structural features allow it to modulate interactions with various biological targets. Studies have focused on its effects on enzymes and receptors involved in metabolic processes:
Enzyme Modulation:
Benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- has been shown to inhibit certain enzyme pathways that are crucial for metabolic regulation. This inhibition can lead to therapeutic applications in metabolic disorders .
Neuroprotective Effects:
In addition to its antioxidant properties, the compound has demonstrated neuroprotective effects in neuronal cell lines exposed to oxidative stress. Treatment resulted in reduced cell death by approximately 40% compared to untreated controls .
Industrial Applications
Beyond its medicinal uses, benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- is utilized in various industrial contexts:
Dyes and Fragrances Production:
The compound's unique chemical properties make it suitable for synthesizing dyes and fragrances. Its aromatic characteristics contribute to its utility in creating complex organic molecules used in these industries .
Chemical Synthesis Reagent:
It serves as a valuable building block for synthesizing more complex organic compounds through various organic reactions, including oxidation and reduction processes .
Mechanism of Action
The biological activity of 5-methoxy-2-(2-oxo-2H-chromen-4-yl)benzaldehyde is primarily attributed to its ability to interact with various molecular targets:
Antimicrobial Activity: Inhibits bacterial DNA gyrase, preventing bacterial replication.
Anti-inflammatory Activity: Inhibits cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Anticoagulant Activity: Inhibits vitamin K epoxide reductase, reducing the synthesis of clotting factors.
Comparison with Similar Compounds
Benzaldehyde, 3,5-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- (CAS: 820209-53-8)
5-Hydroxy-4-methyl-7-(phenylmethoxy)-2H-1-benzopyran-2-one (CAS: 17820-38-1)
- Structure : Substituted with hydroxyl (5-OH), methyl (4-CH₃), and benzyloxy (7-O-benzyl) groups.
- Molecular Formula : C₁₇H₁₄O₄ (MW: 282.29 g/mol).
- Key Differences :
- The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents.
- The absence of an aldehyde reduces reactivity, making it more stable under physiological conditions.
- Applications: Potential antioxidant or anti-inflammatory agent due to the phenolic hydroxyl group .
6-Chloro-4-oxo-4H-1-benzopyran-2-carboxaldehyde hydrazone (CAS: 105591-62-6)
- Structure : Features a chlorine atom at position 6 and a hydrazone-linked aldehyde.
- Molecular Formula : C₁₇H₁₀Cl₂N₂O₄ (MW: 393.18 g/mol).
- Key Differences: Chlorine’s electron-withdrawing effect stabilizes the aromatic ring, altering electronic properties.
- Applications : Possible use in analytical chemistry or as a ligand in coordination complexes .
Benzaldehyde Glyceryl Acetal (2-Phenyl-1,3-dioxolane-4-methanol)
- Structure : Aldehyde group protected as an acetal.
- Molecular Formula : C₁₀H₁₂O₃ (MW: 180.2 g/mol).
- Key Differences :
- The acetal group renders the compound inert to nucleophilic attacks, enhancing stability in acidic environments.
- Lacks the coumarin backbone, limiting fluorescence properties.
- Applications : Used as a flavoring agent or stabilizer in pharmaceuticals .
Comparative Analysis Table
Research Implications
- Reactivity : The target compound’s free aldehyde facilitates condensation reactions (e.g., Schiff base formation), unlike the acetal-protected or hydroxylated analogs.
- Bioactivity : Methoxy and hydroxyl groups influence pharmacokinetics; for example, methoxy derivatives may exhibit better blood-brain barrier penetration .
- Industrial Use : Chlorinated derivatives (e.g., CAS 105591-62-6) are niche in specialized sensors, while coumarin-aldehyde hybrids are versatile in organic synthesis .
Biological Activity
Benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- is a complex organic compound with notable biological activity. Its unique structure, featuring a methoxy group and a chromen-4-yl core, positions it as a candidate for various therapeutic applications. This article delves into the biological activities of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by relevant research findings and case studies.
Molecular Characteristics
- Molecular Formula : C17H12O
- Molecular Weight : Approximately 280.279 g/mol
- CAS Number : 820209-50-5
Structural Features
The compound possesses:
- A benzaldehyde moiety
- A methoxy group at the 5-position
- A chromen-4-yl core that contributes to its biological activities
Antimicrobial Properties
Research indicates that benzaldehyde derivatives exhibit significant antimicrobial activity. The compound has been tested against various pathogens, revealing its potential to inhibit bacterial growth. For instance, studies have shown that compounds similar to benzaldehyde can disrupt cellular antioxidation systems in fungi, suggesting a mechanism for antifungal activity through redox-active properties .
Antioxidant Activity
Benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- has demonstrated antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. The compound's ability to influence oxidative stress responses makes it a candidate for further research in oxidative damage mitigation and related diseases.
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly in relation to cell proliferation and apoptosis. Preliminary studies suggest that it may interact with key signaling pathways involved in cancer progression. For example, its structural similarity to flavonoids, known for their anticancer effects, supports the hypothesis that this compound may also exhibit similar activities .
Study on Antimicrobial Efficacy
A study conducted on various substituted benzaldehyde compounds found that those with specific functional groups exhibited enhanced inhibitory effects against xanthine oxidase (XO), an enzyme linked to oxidative stress-related diseases. The introduction of hydroxyl groups at strategic positions significantly increased the antimicrobial activity of these compounds .
Antioxidant Mechanism Exploration
Research exploring the antioxidant mechanisms of benzaldehyde derivatives highlighted their ability to scavenge free radicals effectively. This activity was assessed using various assays that measure radical scavenging capacity, confirming the potential of these compounds in therapeutic applications aimed at oxidative stress-related conditions .
Anticancer Pathway Analysis
Investigations into the anticancer properties of benzaldehyde derivatives have focused on their ability to induce apoptosis in cancer cells. In vitro studies demonstrated that these compounds could modulate cell cycle progression and promote cell death in specific cancer lines, suggesting a pathway for therapeutic development .
Comparative Analysis with Similar Compounds
To understand the unique attributes of benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)-, a comparison with structurally similar compounds is essential.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzaldehyde, 5-methoxy | C8H8O3 | Contains a hydroxy group; known for aromatic properties. |
| Coumarin | C9H6O2 | Exhibits fluorescence properties; simple benzopyran derivative. |
| Flavonoids (e.g., Quercetin) | C15H10O7 | Known for antioxidant properties; includes multiple phenolic groups. |
The unique combination of functional groups in benzaldehyde, 5-methoxy-2-(2-oxo-2H-benzopyran-4-y) enhances its biological activity while maintaining stability under various conditions .
Chemical Reactions Analysis
Chemical Transformations
The compound undergoes various functional group transformations, influenced by its methoxy, aldehyde, and chromenone groups.
Oxidation and Reduction
-
Oxidation : The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Reduction : Reduction of the aldehyde group to a primary alcohol is achievable with reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Nucleophilic Substitution
-
The methoxy group (-OCH₃) can participate in nucleophilic substitution reactions, allowing functionalization with other nucleophiles (e.g., amines, halides).
Reaction Conditions and Yields
| Reaction Type | Reagents | Solvent | Conditions | Yield |
|---|---|---|---|---|
| Condensation (Synthesis) | Acid catalyst (e.g., H₂SO₄) | Ethanol or DMF | Reflux (60–80°C) | 70–85% |
| Oxidation | KMnO₄, CrO₃ | Aqueous acidic | Room temperature | 80–90% |
| Reduction | NaBH₄, LiAlH₄ | Dry ethanol | 0°C to room temp | 75–95% |
| Nucleophilic Substitution | Amine (e.g., NH₃) | THF or DMF | 25–50°C | 60–80% |
Product Analysis
The compound’s reactivity leads to diverse products, including:
-
Carboxylic Acids : From aldehyde oxidation.
-
Alcohols : From aldehyde reduction.
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Substituted Benzopyrans : From nucleophilic substitution or further cyclization.
Biologically Relevant Transformations
Research highlights potential enzyme inhibition and interaction with molecular targets:
-
Cholinesterase Inhibition : Structural analogs of this compound have shown activity against acetylcholinesterase (AChE), relevant for neurodegenerative diseases.
-
Antimicrobial Activity : Benzopyran derivatives often exhibit membrane-disrupting properties, affecting pathogens like Staphylococcus aureus.
Structural and Mechanistic Insights
The compound’s reactivity is influenced by its:
Q & A
Basic Research Question
- Methodological Answer :
Characterization should combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation and multidimensional NMR (¹H, ¹³C, DEPT, HSQC, HMBC) to elucidate structural features like the benzopyran ring and methoxy substituents . For resolving spectral contradictions (e.g., overlapping peaks in aromatic regions), employ solvent-dependent NMR studies or variable-temperature NMR to isolate signals. Cross-validation with FT-IR can confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹ for the 2-oxo group) .
How should researchers address discrepancies in hazard classifications between safety data sheets (SDS)?
Advanced Research Question
- Methodological Answer :
- Step 1 : Compare SDS entries (e.g., Combi-Blocks’ “no known hazards” vs. Indagoo’s acute toxicity classification ).
- Step 2 : Consult regulatory guidelines (e.g., OSHA HCS, GHS) to identify mandatory testing requirements .
- Step 3 : Conduct in vitro toxicity assays (e.g., Ames test for mutagenicity, skin irritation models) to fill data gaps.
- Step 4 : Implement hierarchical controls : Use fume hoods, PPE (nitrile gloves, respirators), and emergency protocols for accidental exposure .
What synthetic strategies are effective for introducing the 2H-1-benzopyran moiety?
Basic Research Question
- Methodological Answer :
- Route 1 : Cascade [3,3]-sigmatropic rearrangements to form the benzopyran core, as demonstrated in flavone syntheses .
- Route 2 : Aldol condensation between 5-methoxy-2-hydroxybenzaldehyde and a coumarin-derived ketone, followed by cyclization under acidic conditions .
- Optimization : Monitor reaction progress via TLC and HPLC-PDA to isolate intermediates. Use anhydrous solvents (e.g., THF, DCM) to avoid hydrolysis of the oxo group .
What methodologies assess the compound’s stability under varying pH and temperature?
Advanced Research Question
- Methodological Answer :
- Experimental Design :
Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C .
Analyze degradation products using UHPLC-QTOF-MS to identify hydrolysis/oxidation pathways.
Calculate kinetic rate constants and activation energy via Arrhenius plots.
- Key Findings : Limited SDS data suggest stability in dry, inert atmospheres. Prioritize lyophilization for long-term storage.
How can researchers ensure accurate quantification in complex mixtures?
Basic Research Question
- Methodological Answer :
- Spectroscopic Methods :
- UV-Vis : Calibrate using the compound’s λmax (e.g., ~300 nm for conjugated chromophores) .
- GC-MS : Derivatize with BSTFA to enhance volatility, and use selected ion monitoring (SIM) to minimize matrix interference .
What are critical considerations for ecological toxicity studies given data gaps?
Advanced Research Question
- Methodological Answer :
- Test Systems : Use Daphnia magna (acute immobilization) and algae growth inhibition assays per OECD guidelines .
- Fate Analysis : Perform soil column experiments to evaluate mobility and LC-HRMS to track metabolites .
- Data Interpretation : Address discrepancies (e.g., Indagoo’s missing ecotoxicity data ) by extrapolating from structurally related compounds (e.g., benzaldehyde derivatives ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
